molecular formula C24H24N4O5S B1674985 Lobeglitazone CAS No. 607723-33-1

Lobeglitazone

カタログ番号 B1674985
CAS番号: 607723-33-1
分子量: 480.5 g/mol
InChIキー: CHHXEZSCHQVSRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lobeglitazone is an antidiabetic medication from the thiazolidinedione class of drugs . It primarily functions as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . By activating PPAR-gamma and promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .


Molecular Structure Analysis

Lobeglitazone is a pharmacophore which has a 2,4-thiazolidinedione group with an ethoxy-benzyl N-methylamino group bound to this as a connecting link . Its structural formula is C24H24N4O5S .


Physical And Chemical Properties Analysis

The chemical name of Lobeglitazone is 5-[4-(2-{[6-(4-Methoxy-phenoxy)-pyrimidin-4-yl]-methyl-amino}-ethoxy)-benzyl]-thiazolidine-2,4-dione hydrosulphuric acid . Its structural formula is C24H24N4O5S .

科学的研究の応用

Anti-inflammatory Effects

One intriguing application of lobeglitazone is its anti-inflammatory effect, particularly in the context of lipopolysaccharide-induced inflammation in bone-marrow-derived macrophages. The study demonstrated that lobeglitazone significantly reduced nitric oxide production and the expression of pro-inflammatory mediators, suggesting its potential utility in treating inflammatory conditions (Jeong et al., 2021).

Renal Fibrosis Attenuation

Lobeglitazone has shown promising results in attenuating renal fibrosis caused by unilateral ureteral obstruction in mice. The study highlighted its protective effect on renal tubulointerstitial fibrosis, suggesting that lobeglitazone could extend its clinical applications to non-diabetic origin renal diseases (Bae et al., 2017).

Airway Inflammation and Mucus Hypersecretion

In a murine model of ovalbumin-induced asthma, lobeglitazone attenuated airway inflammation and mucus hypersecretion, providing a potential therapeutic approach for treating allergic asthma. The effects are related to a reduction in the phosphorylation of NF-κB and the expression of AP-1, suggesting its utility in asthma management (Shin et al., 2018).

Pancreatic Beta Cells

Investigating the direct effects of lobeglitazone on pancreatic beta cells, a study found that it decreased apoptosis and increased insulin secretion under high-glucose conditions. These findings suggest lobeglitazone's potential to improve beta cell survival and function, making it a viable candidate for diabetes management strategies (Kwon et al., 2019).

Pharmacokinetic Interactions

Understanding the pharmacokinetic interactions of lobeglitazone with other drugs is crucial for its safe and effective use. Studies have assessed its interactions with drugs like amlodipine and ketoconazole, finding no significant adverse effects on the pharmacokinetics or pharmacodynamics when co-administered, indicating that lobeglitazone can be safely combined with these medications under clinical settings (Kim et al., 2015).

Safety And Hazards

Lobeglitazone showed a similar adverse effect profile to pioglitazone, another thiazolidinedione medication from the same class . The most concerning side effects found were edema and weight gain, with no severe adverse effects .

将来の方向性

In T2D patients with ischemic stroke, lobeglitazone reduced the risk of cardiovascular complications similar to that of pioglitazone without an increased risk of HF . There is a need for further studies on the cardioprotective role of lobeglitazone, a novel thiazolidinedione .

特性

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHXEZSCHQVSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist.
Record name Lobeglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lobeglitazone

CAS RN

607723-33-1
Record name Lobeglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607723-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobeglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobeglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOBEGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobeglitazone
Reactant of Route 2
Reactant of Route 2
Lobeglitazone
Reactant of Route 3
Reactant of Route 3
Lobeglitazone
Reactant of Route 4
Lobeglitazone
Reactant of Route 5
Lobeglitazone
Reactant of Route 6
Lobeglitazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。